2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol Shows 2-Fold Superior ALDH3A1 Inhibition vs. Analog B27 in Identical Assay
In a direct comparison from patent US9328112, compound A24 (2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol) demonstrated an IC50 of 2100 nM for human ALDH3A1 [1]. In the same assay, a structural analog (compound B27) exhibited an IC50 of 4200 nM [2]. This represents a quantified, 2.0-fold improvement in inhibitory potency attributable to the specific 3-methoxyphenyl substitution pattern.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2100 nM |
| Comparator Or Baseline | Compound B27 (IC50 = 4200 nM, from the same patent US9328112) |
| Quantified Difference | 2.0-fold lower IC50 (more potent) |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; preincubated for 1 min followed by substrate addition; spectrophotometric analysis. |
Why This Matters
This data provides a quantifiable rationale for selecting the 3-methoxy isomer over a close structural analog when designing experiments targeting ALDH3A1, as it directly translates to higher effective concentration at the target site and potentially greater sensitization of ALDH3A1-positive cancer cells.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994). IC50: 2.10E+3 nM for human ALDH3A1. US9328112, A24. View Source
- [2] BindingDB. BDBM50447062 (CHEMBL3112687). IC50: 4.20E+3 nM for human ALDH3A1. US9328112, B27. View Source
